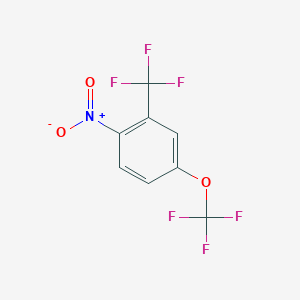

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a multifunctional aromatic molecule that contains both nitro and trifluoromethyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of similar nitro and trifluoromethyl-substituted benzenes, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of nitro-substituted trifluoromethyl benzenes can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a related compound, involves the use of hypervalent iodine-based electrophilic trifluoromethylating reagents . Another example is the two-step synthesis of dinitro-trifluoromethyl benzenes, starting from methylbenzoic acids and proceeding through nitration and reaction with sulfur tetrafluoride . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of nitro-substituted trifluoromethyl benzenes is characterized by the presence of electron-withdrawing groups that can influence the geometry of the benzene ring. For example, in the case of 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions caused by the substituents lead to a rotation of the carboxylic acid group out of the aromatic plane . Similar steric effects and electronic influences are likely to be present in this compound, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The presence of nitro and trifluoromethyl groups in a benzene ring can lead to a variety of chemical reactions. For instance, β-nitrostyrenes can react with benzene in the presence of trifluoromethanesulfonic acid to form new compounds through a novel acid-catalyzed mechanism . Additionally, nitro(pentafluorosulfanyl)benzenes can undergo direct amination through vicarious nucleophilic substitution of hydrogen . These reactions highlight the reactivity of nitro-substituted trifluoromethyl benzenes, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted trifluoromethyl benzenes are influenced by their functional groups. For example, the synthesis and characterization of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one revealed that despite predictions of inferior reactivity, it was found to be more reactive than its non-nitrated derivative . Differential scanning calorimetry measurements also indicated that it is safer to handle . The crystal and molecular structures of related compounds, such as 2,4,6-trinitrobenzene derivatives, have been determined, providing insights into the density and geometry of these molecules . These findings can be extrapolated to predict the properties of this compound.

科学的研究の応用

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) demonstrated the synthesis of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions, facilitating the formation of trifluoromethyl ethers, highlighting its role in organic synthesis and materials science (Duran-Camacho et al., 2021).

Synthesis of Novel Fluorine-containing Polyetherimide

Yu Xin-hai (2010) reported the synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene through a reaction between hydroquinone and 2-chloro-5-nitrobenzene trifluoride. This compound was a precursor in producing novel fluorine-containing polyetherimide, showcasing its application in the development of high-performance polymers with enhanced thermal and chemical resistance (Yu Xin-hai, 2010).

Safety and Hazards

作用機序

Target of Action

This compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene. For instance, it should be stored in a cool place and kept tightly closed in a dry and well-ventilated place . It is also incompatible with oxidizing agents , which could affect its stability and reactivity.

生化学分析

Biochemical Properties

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in radical trifluoromethylation reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals . The compound’s interactions with biomolecules often involve the formation of carbon-centered radical intermediates, which can further react with other molecules to form desired products .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate radical intermediates can lead to oxidative stress within cells, impacting various cellular processes . Additionally, its interactions with cellular proteins can alter their function, leading to changes in cell behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of radical intermediates. These intermediates can bind to enzymes and proteins, leading to enzyme inhibition or activation . The compound’s nitro group is particularly reactive, allowing it to participate in electron transfer reactions that can alter gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular behavior and function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes that facilitate its conversion into different metabolites . The compound’s trifluoromethoxy group can influence metabolic flux, altering the levels of various metabolites within cells . Additionally, its interactions with cofactors can impact the efficiency of metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s hydrophobic nature allows it to easily cross cell membranes, facilitating its distribution throughout the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . Its interactions with cellular proteins can also influence its activity and function within different subcellular locations.

特性

IUPAC Name |

1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQJJGVATOEXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591754 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

409114-47-2 |

Source

|

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。